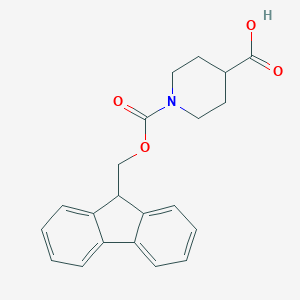

Fmoc-Inp-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)14-9-11-22(12-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYOOHSQOIDDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371400 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148928-15-8 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Inp-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Inp-OH (1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid) is a pivotal building block in modern peptide chemistry, particularly for the synthesis of peptidomimetics and conformationally constrained peptides.[1][2][3][4] As a derivative of isonipecotic acid, a cyclic secondary amine, its incorporation into a peptide sequence imparts significant structural rigidity.[1] This property is highly sought after in drug development, as it can lead to peptides with enhanced metabolic stability, receptor selectivity, and bioavailability. This guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its application in the development of novel therapeutics, such as ghrelin receptor ligands.[5]

Physicochemical Properties

This compound is a white to off-white solid or powder at room temperature.[6] Its key properties are summarized in the tables below, providing essential data for laboratory applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid | [6] |

| Synonyms | Fmoc-isonipecotic acid, N-α-Fmoc-piperidine-4-carboxylic acid, Fmoc-Isn-OH | [2][7][8] |

| CAS Number | 148928-15-8 | [2][6][7] |

| Molecular Formula | C₂₁H₂₁NO₄ | [2][6][8] |

| Molecular Weight | 351.40 g/mol | [2][7] |

| Appearance | Solid, powder | [6][7] |

| Melting Point | ~190 °C | [6][7] |

| Boiling Point | 561.6 ± 43.0 °C at 760 mmHg | [6] |

| Storage Temperature | 2-30°C, Store at room temperature | [6][7] |

Table 2: Purity and Solubility of this compound

| Property | Value/Information | Reference(s) |

| Purity | ≥98% (TLC, HPLC), ≥99% | [2][6][7] |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml). Soluble in DMSO. | [7][9] |

Applications in Peptide Synthesis and Drug Development

The primary application of this compound is as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS).[7][10] The rigid piperidine ring of the isonipecotic acid moiety introduces conformational constraints into the peptide backbone. This is a key strategy in peptidomimetic design to improve pharmacological properties.[1]

Notable applications include:

-

Development of Anti-thrombotic Peptides: this compound is used in the construction of peptide libraries aimed at discovering new anti-thrombotic agents.[2][3]

-

Ghrelin Receptor Ligands: It has been successfully utilized in the synthesis of functionally biased ghrelin receptor agonists.[5] The ghrelin receptor is a significant target for therapeutic intervention in metabolic and neurodegenerative diseases.[1][11]

-

Constraining Peptide Conformation: The incorporation of isonipecotic acid can help to stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity.

The choice between the Fmoc and Boc protecting group strategies for incorporating isonipecotic acid is a critical decision in peptide synthesis. The Fmoc strategy is generally favored due to its milder deprotection conditions (mild base vs. strong acid), making it compatible with a wider range of sensitive amino acids and solid-phase resins.[1][4]

Experimental Protocols

The successful incorporation of the sterically hindered this compound residue requires optimized protocols to achieve high yields and purity.[4]

Protocol 1: this compound Incorporation using Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis steps for coupling this compound.

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.[4][12]

2. N-terminal Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and then treat with a fresh 20% piperidine in DMF solution for 10-15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.[4]

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[4]

3. Coupling of this compound:

-

Activation Mixture: In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading) with a suitable coupling reagent and additive in DMF. For sterically hindered amino acids like Inp, high-reactivity uronium/aminium salt reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended.[4] A typical combination is HATU (3-4 equivalents) and N,N-diisopropylethylamine (DIEA) (6-8 equivalents).[4] Allow the activation mixture to react for 1-5 minutes.

-

Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of this residue, longer coupling times or a second coupling (double coupling) may be necessary to ensure complete reaction.[4]

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is required.[4]

4. Washing:

-

Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.[4]

5. Repetition:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups.

1. Resin Preparation:

-

After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and then methanol.[13]

-

Dry the resin under high vacuum for at least 4 hours.[13]

2. Cleavage:

-

Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[12]

-

Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[12][14]

3. Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[14]

-

Precipitate the peptide from the combined filtrate by adding 8-10 times the volume of cold diethyl ether.[14]

-

Centrifuge or filter the mixture to collect the precipitated peptide.

-

Wash the crude peptide with cold diethyl ether to remove scavengers and dissolved protecting group fragments.[14]

-

Dry the crude peptide under vacuum.

4. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product as a fluffy white powder.

Visualizations

Experimental Workflow for this compound Coupling

Caption: Workflow for a single coupling cycle of this compound in Solid-Phase Peptide Synthesis (SPPS).

Ghrelin Receptor Signaling Pathway

The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that, upon binding of an agonist (such as a peptide containing Inp), can activate multiple downstream signaling pathways. This pleiotropic signaling is a hallmark of many GPCRs and is a key area of research in drug development.[6][15]

Caption: Simplified overview of the major signaling pathways activated by the ghrelin receptor (GHS-R1a).

References

- 1. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 14. peptide.com [peptide.com]

- 15. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Inp-OH: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Inp-OH, or 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid, is a key building block in modern peptide synthesis, particularly in the development of therapeutic peptides. Its unique cyclic structure imparts conformational constraints on the resulting peptide, influencing its bioactivity and metabolic stability. This guide provides an in-depth overview of the chemical properties, synthesis applications, and experimental considerations for utilizing this compound in research and drug development.

Chemical Structure and Properties

This compound is a derivative of isonipecotic acid, a piperidine-4-carboxylic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This base-labile protecting group is central to its application in Fmoc-based solid-phase peptide synthesis (SPPS).

Chemical Formula: C₂₁H₂₁NO₄[1][2]

Molecular Weight: 351.40 g/mol [2][3][4][5]

IUPAC Name: 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid[1][5]

The chemical structure of this compound is depicted below:

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₁NO₄ | [1][2] |

| Molecular Weight | 351.40 g/mol | [2][3][4][5] |

| Melting Point | ~190 °C | [1][4] |

| Boiling Point | 561.6 ± 43.0 °C at 760 mmHg | [1] |

| Purity | ≥98% (TLC), ≥98.0% (HPLC) | [4] |

| Physical Form | Solid, powder | [1][4] |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [4] |

Core Applications in Drug Development

This compound is a valuable tool for medicinal chemists and drug developers due to the properties it confers upon peptide drug candidates. Its incorporation has been noted in the synthesis of:

-

Functionally biased ghrelin receptor agonists: The ghrelin receptor is a target for drugs addressing appetite regulation and energy homeostasis.[2][6] this compound has been utilized in the synthesis of peptides that modulate the activity of this receptor.[6]

-

Anti-thrombotic peptide libraries: The constrained cyclic nature of the isonipecotic acid moiety makes it a useful component in the design of peptide libraries aimed at discovering new anti-thrombotic agents.[3][7][8][9]

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based SPPS. This method allows for the stepwise assembly of a peptide chain on a solid support. The general workflow is as follows:

-

Resin Preparation: The synthesis begins with a solid support, typically a resin such as Wang or Rink Amide resin. The choice of resin depends on whether the desired C-terminus of the peptide is a carboxylic acid or an amide. The resin must be swelled in a suitable solvent, like dimethylformamide (DMF), to make the reactive sites accessible.[1]

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the amino acid attached to the resin (or the growing peptide chain) is removed. This is typically achieved by treating the resin with a solution of 20% piperidine in DMF.[1] This exposes the free amine, which is then ready to be coupled with the next amino acid.

-

Coupling of this compound: The carboxylic acid of this compound is activated to facilitate the formation of a peptide bond with the free amine on the resin-bound peptide. Common activating agents include HBTU, HATU, or DIC/HOBt.[1] The activated this compound is then added to the resin, and the coupling reaction proceeds. Due to the steric hindrance of the isonipecotic acid ring, longer reaction times or double coupling may be necessary to ensure complete incorporation.[1]

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.[1]

-

Iteration: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Final Deprotection: Once the peptide chain is fully assembled, it is cleaved from the solid support. This is typically accomplished using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). This final step also removes any side-chain protecting groups from the amino acids in the peptide.[10]

Experimental Workflow Diagram

The following diagram illustrates the cyclical nature of the Fmoc-SPPS process.

Logical Relationships in Synthesis Strategy

The choice between using this compound and its Boc-protected counterpart, Boc-Inp-OH, is a critical strategic decision in peptide synthesis. The following diagram outlines the decision-making process based on the desired peptide characteristics and synthesis conditions.

Conclusion

This compound is an indispensable reagent for the synthesis of complex and conformationally constrained peptides. Its compatibility with the widely adopted Fmoc-SPPS methodology, coupled with the unique structural features it introduces, makes it a valuable asset in the design and development of novel peptide therapeutics. A thorough understanding of its chemical properties and the nuances of its incorporation into peptide chains is essential for researchers and scientists aiming to leverage its full potential in their drug discovery efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Alternative Chemistries for the Synthesis of Thrombospondin-1 Type 1 Repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. Synthesis of new potent agonistic analogs of growth hormone-releasing hormone (GHRH) and evaluation of their endocrine and cardiac activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

Fmoc-Isonipecotic Acid: A Technical Guide for Advanced Peptide Synthesis

Introduction

Fmoc-isonipecotic acid, a derivative of piperidine, is a crucial building block in modern peptide synthesis, particularly for researchers and drug developers seeking to introduce conformational constraints into peptide structures.[1][2][3] This non-proteinogenic amino acid analogue, protected at its nitrogen atom by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, serves as a valuable tool in solid-phase peptide synthesis (SPPS).[4][5] Its rigid cyclic structure imparts predictable conformational biases, which can lead to peptides with enhanced biological activity, increased enzymatic stability, and improved receptor selectivity.[3][6] This guide provides an in-depth overview of the properties, applications, and detailed methodologies for the effective use of Fmoc-isonipecotic acid in the synthesis of complex peptides and peptidomimetics. Its structural similarity to neurotransmitters also opens avenues for its use in neuropharmacology and the development of novel therapeutics targeting the central nervous system.[2][4]

Physicochemical Properties and Specifications

Fmoc-isonipecotic acid is a white to off-white solid, soluble in organic solvents like DMSO, DMF, and dichloromethane, but has limited solubility in water.[1] Its key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 148928-15-8 | [1][4][7][8][9] |

| Synonyms | Fmoc-Inp-OH, 1-Fmoc-piperidine-4-carboxylic acid | [1][4] |

| Molecular Formula | C₂₁H₂₁NO₄ | [1][4][7][8] |

| Molecular Weight | 351.4 g/mol | [4][7][9] |

| Appearance | White to off-white powder | [1][4] |

| Melting Point | 176-181 °C | [4] |

| Purity | ≥ 99% (HPLC) | [4] |

| Storage Conditions | 0-8°C or -20°C | [4][7] |

Core Principles: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-isonipecotic acid is integrated into the well-established Fmoc-based SPPS methodology.[5][10] This strategy relies on an orthogonal protection scheme where the temporary Nα-Fmoc group is labile to mild basic conditions (e.g., piperidine), while the side-chain protecting groups and the resin linker are stable to base but are cleaved by strong acid (e.g., trifluoroacetic acid, TFA).[11][12][13]

The synthesis cycle involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[5][14] Each cycle consists of two main steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminus of the resin-bound peptide to expose a free amine.[15]

-

Coupling: The activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent reaction with the newly exposed N-terminal amine to form a peptide bond.[16][17]

This iterative process is repeated until the desired peptide sequence is assembled.[12]

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving Fmoc-isonipecotic acid in SPPS.

Resin Preparation and Swelling

Proper swelling of the resin is critical for ensuring efficient diffusion of reagents and achieving high reaction yields.

-

Protocol:

-

Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.[14][18]

-

Add a suitable solvent, typically N,N-Dimethylformamide (DMF), to the resin (approx. 10-15 mL per gram of resin).

-

Allow the resin to swell for a minimum of 30-60 minutes with gentle agitation.[11]

-

After swelling, drain the solvent by filtration.

-

Nα-Fmoc Group Deprotection

The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism.[12] Piperidine is the most common base used for this purpose.[15]

-

Protocol:

-

To the swelled, resin-bound peptide, add a 20% (v/v) solution of piperidine in DMF.[11][19]

-

Agitate the mixture for 3 minutes, then drain the solution.[11]

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[11][18]

-

Drain the deprotection solution.

-

Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[11] A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of the free primary amine.

-

Coupling of Fmoc-Isonipecotic Acid

The coupling reaction involves the activation of the carboxylic acid of Fmoc-isonipecotic acid to form a reactive species that readily forms a peptide bond with the free N-terminal amine on the resin.

-

Reagents:

-

Fmoc-isonipecotic acid: Typically 3-5 equivalents relative to the resin loading capacity.

-

Coupling/Activating Agent: Common choices include:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole)[16]

-

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, typically used in slight excess relative to the amino acid.[16]

-

Solvent: Anhydrous DMF.

-

-

Protocol (using HATU):

-

In a separate vessel, dissolve Fmoc-isonipecotic acid (3 eq.) and HATU (2.9 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution and allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Reaction time may be extended for sterically hindered couplings.

-

Monitor the reaction for completion using a colorimetric test (e.g., a negative Kaiser test).

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously using a strong acid cocktail.

-

Protocol:

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. The specific scavengers (like TIS) are crucial to prevent side reactions.

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

Precipitate the crude peptide from the combined filtrate by adding cold diethyl ether.

-

Isolate the peptide by centrifugation, decant the ether, and dry the peptide pellet under vacuum.[11]

-

The crude peptide can then be purified using reverse-phase HPLC.

-

Applications in Drug Discovery and Peptide Design

The incorporation of Fmoc-isonipecotic acid into peptide sequences is a powerful strategy in medicinal chemistry and drug design.[4]

-

Conformational Constraint: The rigid piperidine ring of isonipecotic acid restricts the conformational freedom of the peptide backbone.[2][20] This pre-organization can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and potency for a specific biological target.[3][6]

-

Increased Stability: The non-natural structure of isonipecotic acid can enhance the peptide's resistance to proteolytic degradation, thereby prolonging its biological half-life.[3]

-

Scaffold for Peptidomimetics: Isonipecotic acid serves as an excellent scaffold for building peptidomimetics.[21] Its defined three-dimensional structure allows for the precise spatial arrangement of pharmacophoric groups, mimicking the secondary structures of natural peptides like β-turns.

-

Neuropharmacology: As a conformationally constrained analogue of γ-aminobutyric acid (GABA), isonipecotic acid itself is a partial agonist at GABA-A receptors.[2] This makes peptides containing this moiety interesting candidates for developing novel therapeutics for neurological disorders.[4]

References

- 1. CAS 148928-15-8: Fmoc-isonipecotic acid | CymitQuimica [cymitquimica.com]

- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 3. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 6. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. 148928-15-8 | Fmoc-isonipecotic acid | Tetrahedron [thsci.com]

- 9. peptide.com [peptide.com]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. genscript.com [genscript.com]

- 16. chempep.com [chempep.com]

- 17. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.uci.edu [chem.uci.edu]

- 19. peptide.com [peptide.com]

- 20. mdpi.com [mdpi.com]

- 21. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies [mdpi.com]

The Role of Fmoc-Inp-OH in Constraining Peptide Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based drug discovery and chemical biology, the ability to control and predict the three-dimensional structure of a peptide is paramount. Unconstrained peptides often exist as a dynamic ensemble of conformers in solution, which can lead to reduced receptor affinity, poor selectivity, and increased susceptibility to enzymatic degradation. The incorporation of conformationally constrained non-proteinogenic amino acids is a powerful strategy to mitigate these challenges. Among these, Fmoc-Inp-OH , the N-α-Fmoc protected form of isonipecotic acid (piperidine-4-carboxylic acid), has emerged as a valuable building block for inducing specific secondary structures, particularly β-turns. This technical guide provides an in-depth analysis of the role of this compound in constraining peptide conformation, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The Structural Basis of Conformational Constraint by Isonipecotic Acid

Isonipecotic acid (Inp) is a cyclic, non-natural amino acid featuring a six-membered piperidine ring. This inherent cyclic structure significantly restricts the available conformational space of the peptide backbone when incorporated into a sequence. Unlike linear amino acids which have a wide range of permissible dihedral angles (phi, ψ), the piperidine ring of Inp locks these angles into a more defined orientation. This pre-organization of the backbone can favor the formation of specific secondary structures, most notably β-turns.

The incorporation of isonipecotic acid can serve as a potent β-turn mimetic. A β-turn is a secondary structure motif where the polypeptide chain reverses its direction, a crucial feature for the overall folding of many proteins and for the interaction of peptides with their receptors. By replacing a native amino acid in a turn region with Inp, the peptide is predisposed to adopt this folded conformation.

Data Presentation: Impact of Inp on Peptide Activity

The conformational constraint imposed by isonipecotic acid can have a profound impact on the biological activity of a peptide. By locking the peptide into a bioactive conformation, receptor affinity and signaling potency can be significantly enhanced. A notable example is in the development of analogues of ghrelin, a peptide hormone that regulates appetite and growth hormone secretion.

A study on ghrelin(1-8) analogues demonstrated that the incorporation of isonipecotic acid at position 1, along with other modifications, resulted in a potent agonist of the ghrelin receptor (GHSR). The table below summarizes the functional activity of a ghrelin analogue containing isonipecotic acid compared to native human ghrelin.

| Compound | Sequence | Receptor Binding Affinity (IC₅₀, nM) | Gαq/11 Signaling Potency (EC₅₀, nM) |

| Human Ghrelin (1-28) | GSSFLSPEHQRVQQRKESKKPPAKLQPR | 2.48 | 23 |

| Ghrelin Analogue 1 | Inp -Ser(Octanoyl)-Dpr(6-FN)-1Nal-Leu-Ser-Gln-Thr-NH₂ | 0.09 | 8 |

Data sourced from "Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging".[1][2][3]

The significantly lower IC₅₀ and EC₅₀ values for the Inp-containing analogue highlight the positive impact of conformational constraint on receptor interaction and subsequent signal transduction.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an Inp-Containing Ghrelin Analogue

This protocol is a representative example for the manual synthesis of a ghrelin analogue containing this compound using a standard Fmoc/tBu strategy.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 20 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours. For the sterically hindered this compound, a double coupling (repeating the coupling step) may be necessary to ensure complete reaction.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide powder.

-

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

-

Determine the precise concentration of the peptide stock solution, for example, by UV-Vis spectrophotometry if the peptide contains aromatic residues.

-

Prepare a series of dilutions of the peptide in the buffer to the desired final concentrations (typically in the range of 10-100 µM).

-

-

CD Measurement:

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of each peptide solution in the far-UV range (typically 190-260 nm).

-

Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectra.

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

-

Analyze the resulting spectrum for characteristic secondary structure features. A spectrum with a minimum around 208 nm and another at 222 nm is indicative of α-helical content, while a minimum around 218 nm suggests β-sheet structure. A strong negative band below 200 nm is characteristic of a random coil conformation.

-

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution, including dihedral angle restraints.

Procedure:

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The concentration should be in the millimolar range.

-

Add a known amount of a reference compound (e.g., DSS or TSP) for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as:

-

¹H 1D spectrum for initial assessment of sample purity and folding.

-

TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which provides distance restraints for structure calculation.

-

HSQC (Heteronuclear Single Quantum Coherence) if the peptide is isotopically labeled (¹³C, ¹⁵N) to resolve spectral overlap.

-

-

-

Data Analysis and Structure Calculation:

-

Assign all proton resonances to their respective amino acid residues in the peptide sequence.

-

Identify and quantify NOE cross-peaks to generate a list of interproton distance restraints.

-

Measure coupling constants (e.g., ³J(HN,Hα)) to derive dihedral angle restraints (φ).

-

Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

-

Analyze the resulting structures to determine the conformation of the peptide, including the dihedral angles of the Inp residue.

-

Mandatory Visualization

Ghrelin Receptor Signaling Pathway

The ghrelin receptor (GHSR) is a G-protein coupled receptor (GPCR) that exhibits high constitutive activity. Upon binding of an agonist, such as a ghrelin analogue containing isonipecotic acid, the receptor couples to Gαq/11 and Gαi/o proteins, initiating downstream signaling cascades.

References

A Technical Guide to Fmoc-Inp-OH: Synthesis, Applications, and Core Concepts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Inp-OH (Fmoc-isonipecotic acid), a crucial building block in modern peptide synthesis and drug discovery. This document outlines its chemical properties, provides detailed experimental protocols for its incorporation into peptide chains, and explores its applications in the development of novel therapeutics, including ghrelin receptor modulators and anti-thrombotic agents.

Core Compound Data: this compound

This compound is a derivative of isonipecotic acid, a cyclic amino acid analog, protected with a fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is central to its use in solid-phase peptide synthesis (SPPS).

| Property | Value | Citations |

| CAS Number | 148928-15-8 | [1][2][3][4][5][6] |

| Molecular Weight | 351.40 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₂₁H₂₁NO₄ | [1][3][5][6] |

| Synonyms | 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid, N-Fmoc-isonipecotic acid | [1][2][3] |

| Primary Application | Building block for peptide synthesis | [1][7] |

Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard procedures of Fmoc-based SPPS. The following is a generalized protocol for manual synthesis.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT))

-

Diethyl ether, cold

Protocol:

-

Resin Swelling: The resin is swelled in DMF in a reaction vessel for 1-2 hours.[8]

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine in DMF. This is typically a two-step process: a short treatment of 1-2 minutes followed by a longer treatment of 15-20 minutes to ensure complete deprotection.[8][9] The resin is then washed thoroughly with DMF to remove residual piperidine.[9]

-

Amino Acid Coupling:

-

In a separate vessel, the this compound (or other Fmoc-amino acid) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and an activator base like DIEA.[10]

-

This activated amino acid solution is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.[8] The completion of the reaction can be monitored using a qualitative ninhydrin test.

-

After coupling, the resin is washed with DMF and DCM to remove excess reagents and byproducts.[8]

-

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the piperidine solution as described in step 2.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers to prevent side reactions.[11] A common cocktail is TFA/TIS/water (95:2.5:2.5). The cleavage reaction is usually carried out for 2-3 hours.

-

Peptide Precipitation and Purification:

-

Characterization: The purified peptide's identity and purity are confirmed by analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.[8][13]

Logical Workflow for Fmoc-SPPS

Caption: General workflow for solid-phase peptide synthesis using Fmoc chemistry.

Applications and Signaling Pathways

The isonipecotic acid core of this compound imparts conformational rigidity to peptide backbones, a desirable trait in drug design for enhancing receptor affinity and metabolic stability.

Ghrelin Receptor Inverse Agonists

This compound and similar cyclic amino acids are utilized in the synthesis of ghrelin receptor inverse agonists. The ghrelin receptor, a G protein-coupled receptor (GPCR), exhibits high constitutive activity.[6] Inverse agonists can reduce this basal activity and are being investigated as potential treatments for obesity.[6] The synthesis of these peptide-based inverse agonists is often achieved through Fmoc-based SPPS.[6]

Ghrelin Receptor Signaling Pathway

Ghrelin binding to its receptor (GHSR1a) can activate multiple G-protein-dependent pathways, including the Gαq and Gαi/o pathways, leading to downstream signaling cascades that influence appetite and energy homeostasis.[3][4]

References

- 1. A short synthesis of argatroban. a potent selective thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biocompatibility of an argatroban-modified polysulfone membrane that directly inhibits thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structures of thrombin complexed to a novel series of synthetic inhibitors containing a 5,5-trans-lactone template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biopharmaspec.com [biopharmaspec.com]

- 8. Synthesis and evaluation of peptidic thrombin inhibitors bearing acid-stable sulfotyrosine analogues - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. WO2012136504A1 - Method for the preparation of process intermediates for the synthesis of argatroban monohydrate - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 13. chemcoplus.co.jp [chemcoplus.co.jp]

An In-depth Technical Guide to Fmoc Protection in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy, a cornerstone of modern solid-phase peptide synthesis (SPPS). We will delve into the core principles of Fmoc chemistry, detail the iterative steps of the SPPS cycle, present quantitative data for process optimization, and provide detailed experimental protocols for key procedures.

Core Principles of Fmoc Chemistry

The Fmoc group is an Nα-amino protecting group crucial for the stepwise assembly of amino acids into a peptide chain. Its utility lies in its base-lability, which allows for its removal under conditions that do not affect the acid-labile protecting groups typically used for amino acid side chains. This "orthogonal" protection scheme is the foundation of the widely used Fmoc/tBu strategy in SPPS.[1][2]

The Fmoc group is stable under acidic and neutral conditions but is readily cleaved by a mild base, most commonly piperidine, through a β-elimination mechanism.[1][3][4] This reaction releases the free N-terminal amine of the growing peptide chain, preparing it for the coupling of the next amino acid.

The Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process performed on an insoluble polymer support, or resin.[1][5] This solid support allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[1][6] The general cycle consists of the following steps:

-

Resin Swelling: The resin is swollen in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to allow access to the reactive sites within the polymer matrix.[3][7]

-

First Amino Acid Loading (Anchoring): The C-terminal amino acid of the target peptide is covalently attached to the resin. The choice of resin dictates whether the final peptide will have a C-terminal carboxylic acid or amide.[3][8]

-

Nα-Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid or peptide, typically with a solution of piperidine in DMF.[3][6]

-

Washing: The resin is thoroughly washed to remove the Fmoc cleavage products (dibenzofulvene-piperidine adduct) and excess piperidine.[2][9]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminal amine, forming a peptide bond.[1][6]

-

Washing: The resin is washed to remove excess activated amino acid and coupling reagents.[5]

These deprotection, washing, and coupling steps are repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.[10]

The efficiency of each deprotection step is critical for the synthesis of a high-purity final product. Incomplete Fmoc removal leads to the formation of deletion sequences, which are often difficult to separate from the target peptide.[11] A common and reliable method for monitoring Fmoc deprotection is UV-Vis spectrophotometry. The cleavage of the Fmoc group with piperidine releases dibenzofulvene, which reacts with piperidine to form a stable dibenzofulvene-piperidine adduct that strongly absorbs light at approximately 301 nm.[11] The concentration of this adduct is directly proportional to the amount of Fmoc group removed, allowing for quantitative assessment of the reaction's completion.[11]

Quantitative Data for SPPS Optimization

The efficiency and success of SPPS are highly dependent on the specific reaction conditions and reagents used. The following tables provide quantitative data to aid in the optimization of your peptide synthesis protocols.

Table 1: Typical Conditions for Fmoc Deprotection

| Parameter | Condition | Expected Outcome/Yield | Notes |

| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection.[12] |

| 10% (v/v) in DMF | High | May require longer reaction times; can be used to potentially minimize base-related side reactions.[12] | |

| 5% (v/v) in DMF with DBU (1-2%) | High | DBU can accelerate the reaction but may increase the risk of side reactions.[12] | |

| Reaction Time | 3 - 5 minutes (initial) followed by 10 - 20 minutes | >98% | A two-step deprotection is common practice to ensure completeness.[2][9] |

| Temperature | Room Temperature (~25°C) | >98% | Standard condition for most sequences.[12] |

Table 2: Performance Comparison of Common Coupling Reagents

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >95 | Low to Moderate |

| DIC/OxymaPure® | Carbodiimide/Additive | 30-120 minutes | >98 | >95 | Very Low |

Data compiled from various sources.[13][14] Aminium/uronium salts like HATU and HCTU are highly reactive and efficient, leading to shorter coupling times and high yields.[13] Phosphonium salts like PyBOP also offer high efficiency with low racemization.[13] Carbodiimides such as DIC, when used with additives like HOBt or OxymaPure®, are cost-effective options, with OxymaPure® generally providing better results in terms of suppressing racemization.[13][14]

Table 3: Common Cleavage Cocktails for Fmoc-SPPS

| Reagent Cocktail | Composition (v/v or w/v) | Application |

| TFA/H₂O | 95% TFA, 5% H₂O | Peptides containing only Arg(Pbf), but no Trp, Met, or Cys.[10] |

| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides containing Trp, Met, or Tyr. TIS is a scavenger for carbocations. |

| TFA/EDT/TIS/H₂O | 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT | Peptides containing Cys, Met, or Trp to minimize side reactions. EDT is an effective scavenger for protecting Cysteine residues.[10] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | For complex peptides, particularly those containing multiple sensitive residues like Arg(Mtr/Pmc), Cys, Met, and Trp. |

| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w) | Specifically designed to minimize methionine side-chain oxidation.[15] |

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in Fmoc-SPPS.

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent such as DMF or DCM (approximately 10 mL per gram of resin).[7]

-

Gently agitate the resin for at least 30-60 minutes at room temperature to ensure uniform swelling.[2][8]

-

Drain the solvent from the reaction vessel.

Attachment to 2-Chlorotrityl Chloride Resin:

-

Swell the 2-chlorotrityl chloride resin in DCM (10 mL/g).[16]

-

Dissolve 1.0-1.5 equivalents of the Fmoc-amino acid in DCM (or a minimal amount of DMF to aid dissolution).[16]

-

Add 2.0-4.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.[16]

-

Add the amino acid/DIPEA solution to the swollen resin and agitate for 30-60 minutes at room temperature.[17]

-

To cap any remaining reactive trityl chloride groups, add a mixture of DCM/Methanol/DIPEA (17:2:1 v/v) and agitate for 15-30 minutes.[16][17]

-

Wash the resin three times with DCM, followed by three times with DMF.[17]

Attachment to Wang Resin:

-

Swell the Wang resin in DCM or DMF.

-

In a separate vessel, dissolve 2-5 equivalents of the Fmoc-amino acid in a minimal amount of DMF.

-

Add 2-5 equivalents of a coupling reagent (e.g., DIC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1-0.3 equivalents).

-

Add the activation mixture to the resin and agitate for 2-12 hours at room temperature.

-

Wash the resin thoroughly with DMF, DCM, and isopropanol.

-

To cap unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and DIPEA in DCM.[16]

-

Fmoc Deprotection:

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve 3-5 equivalents of the next Fmoc-amino acid and a near-equivalent amount of a coupling agent (e.g., HATU, HCTU) in DMF.[8]

-

Add 6-10 equivalents of a base (e.g., DIPEA or 2,4,6-collidine) to the activation mixture.[8][13]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 15-60 minutes, depending on the coupling reagent and the specific amino acids being coupled.[8][13]

-

-

Washing:

-

Wash the resin with DMF (3-5 times) to remove excess reagents.[8]

-

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.[10]

-

Add the appropriate cleavage cocktail (see Table 3), using approximately 10 mL per gram of resin.[10]

-

Agitate the mixture at room temperature for 1.5-4 hours. The optimal time depends on the peptide sequence and the protecting groups used.[8][18]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.[7]

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (typically 10 times the volume of the filtrate).[7][10]

-

Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.[10]

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups.[10]

-

Dry the crude peptide pellet under vacuum.

Common Side Reactions

Several side reactions can occur during Fmoc-SPPS, potentially compromising the purity and yield of the final product. These include:

-

Aspartimide Formation: Cyclization of aspartic acid residues, which can occur under both acidic and basic conditions. This can lead to a mixture of α- and β-coupled peptides or piperidide adducts.[19][20] Adding HOBt to the piperidine deprotection solution can help reduce this side reaction.[20]

-

Diketopiperazine Formation: Cyclization of the N-terminal dipeptide, leading to chain termination. This is particularly prevalent when proline or glycine are in the first two positions of the sequence.[19][20] Using 2-chlorotrityl chloride resin can minimize this issue due to its steric bulk.[20]

-

Racemization: Loss of stereochemical integrity, especially during the activation and coupling of certain amino acids like histidine and cysteine.[7][21] The choice of coupling reagent and the avoidance of excess base are critical to minimize racemization.[13][21]

-

3-(1-Piperidinyl)alanine Formation: An elimination-addition reaction that can occur with C-terminal cysteine residues, where piperidine adds to a dehydroalanine intermediate.[20]

Visualizing Key Processes in Fmoc-SPPS

To further elucidate the core concepts of Fmoc-SPPS, the following diagrams illustrate key workflows and mechanisms.

Caption: Mechanism of Fmoc deprotection by piperidine.

Caption: General workflow of the Fmoc-SPPS cycle.

Caption: Decision workflow for selecting a cleavage cocktail.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. youtube.com [youtube.com]

- 5. bachem.com [bachem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. bachem.com [bachem.com]

- 15. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. peptideweb.com [peptideweb.com]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. scribd.com [scribd.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. peptide.com [peptide.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

The Versatile Scaffold: An In-depth Technical Guide to the Applications of Isonipecotic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonipecotic acid, or piperidine-4-carboxylic acid, is a conformationally constrained analog of γ-aminobutyric acid (GABA) that has carved a significant niche in medicinal chemistry.[1] While its intrinsic activity as a partial agonist at GABAA receptors is noteworthy, its true value lies in its role as a versatile and readily modifiable scaffold.[2][3] The rigid piperidine core allows for the precise spatial orientation of functional groups, making it an ideal starting point for the design of novel therapeutics targeting the central nervous system (CNS) and beyond. This guide provides a comprehensive overview of the applications of isonipecotic acid, detailing its use in the development of anticonvulsants, antipsychotics, and other neuroactive agents. We will explore its derivatives, their structure-activity relationships, and the experimental protocols for their synthesis and evaluation, supported by quantitative data and graphical representations of key concepts.

Isonipecotic Acid: A Foundation in GABAergic Modulation

Isonipecotic acid is a saturated heterocyclic compound featuring a piperidine ring with a carboxylic acid substituent at the 4-position.[2] It is an isomer of nipecotic acid, a well-known GABA uptake inhibitor.[4] Unlike nipecotic acid, isonipecotic acid's primary intrinsic activity is as a partial agonist of the GABAA receptor, the main inhibitory neurotransmitter receptor in the CNS.[1][2][5]

GABAA Receptor Activity

Isonipecotic acid exhibits subtype-dependent efficacy at GABAA receptors. It acts as a moderate-efficacy partial agonist at α1, α2, α3, and α5 subunit-containing receptors, while demonstrating full or near-full agonism at α4 and α6 subunit-containing receptors.[1] This differential activity highlights the potential for developing subtype-selective GABAA receptor modulators based on the isonipecotic acid scaffold.

| GABAA Receptor Subtype | Efficacy (Emax) of Isonipecotic Acid | Reference |

| α1βxγx | 46-57% | [1] |

| α2βxγx | 46-57% | [1] |

| α3βxγx | 46-57% | [1] |

| α5βxγx | 46-57% | [1] |

| α4βxγx | 83-104% | [1] |

| α6βxγx | 83-104% | [1] |

Table 1: Efficacy of Isonipecotic Acid at Different GABAA Receptor Subtypes

Despite its interesting pharmacological profile, isonipecotic acid itself has limited therapeutic potential due to its inability to cross the blood-brain barrier.[1] This has driven extensive research into the development of lipophilic derivatives that can penetrate the CNS and exert their effects.

The Isonipecotic Acid Scaffold in Drug Design and Discovery

The isonipecotic acid structure is a "privileged scaffold" in medicinal chemistry. Its piperidine ring offers a rigid framework that can be functionalized at the nitrogen atom and the carboxylic acid group to explore a wide chemical space and target various receptors and enzymes.

References

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. Isonipecotic acid Online | Isonipecotic acid Manufacturer and Suppliers [scimplify.com]

- 3. leapchem.com [leapchem.com]

- 4. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Fmoc-Inp-OH: A Comprehensive Technical Guide to Safety and Handling

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of non-standard amino acids like isonipecotic acid (Inp) is a key strategy for designing novel peptides with constrained conformations. The N-α-Fmoc protected version, Fmoc-Inp-OH, is a crucial building block in solid-phase peptide synthesis (SPPS). This in-depth technical guide provides a thorough overview of the safety and handling precautions necessary for the effective and safe use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound, chemically known as 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid, is a solid, white to off-white powder. Understanding its physical and chemical properties is the first step toward safe handling.

| Property | Value | Source |

| CAS Number | 148928-15-8 | [1][2] |

| Molecular Formula | C₂₁H₂₁NO₄ | [1][2] |

| Molecular Weight | 351.4 g/mol | [1][2] |

| Melting Point | ~190 °C | |

| Boiling Point | 561.6 ± 43.0 °C at 760 mmHg | |

| Appearance | Solid, powder | |

| Purity | ≥98% | |

| Storage Temperature | Room temperature or 2-30°C |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its hazard statements and associated pictograms according to the Globally Harmonized System (GHS).

| GHS Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Source:

Precautionary Measures

To mitigate the risks associated with these hazards, the following precautionary measures should be strictly adhered to:

| Precautionary Statement Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

Source:

Personal Protective Equipment (PPE) and Handling Guidelines

Proper personal protective equipment is mandatory when handling this compound to prevent exposure.

-

Eye and Face Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) should be worn.[3]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling. A lab coat or other protective clothing is also required to prevent skin contact.[3][4]

-

Respiratory Protection: If dust is generated, a NIOSH-approved N95 or EN 143 type P1 dust mask should be used.[3] In general, work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Hygiene Practices: Avoid direct contact with the compound. Wash hands thoroughly after handling and before eating, drinking, or smoking.[4]

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The following is a general protocol for its incorporation.

Materials and Reagents:

-

Rink Amide or Wang resin

-

This compound

-

Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, HCTU, PyBOP, DIC/HOBt)[6]

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid-based)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the appropriate resin in DMF in a reaction vessel.[6]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (3-4 equivalents) with a suitable coupling reagent in DMF.[6]

-

Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours. Due to the sterically hindered nature of isonipecotic acid, extended coupling times or double coupling may be necessary.[6]

-

Monitor the reaction completion using a ninhydrin test.[6]

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.[4][6]

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cleavage cocktail.[6]

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, followed by centrifugation and lyophilization.[4]

First Aid and Emergency Procedures

In case of accidental exposure, follow these first aid measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3][5]

Spills, Disposal, and Environmental Precautions

-

Spills: In the event of a spill, avoid dust formation.[3][5] Sweep up the solid material and place it in a suitable, labeled container for disposal.[3]

-

Disposal: Dispose of waste material as hazardous chemical waste in accordance with local, state, and federal regulations.[4]

-

Environmental Precautions: Do not allow the material to enter drains or waterways.[3][4]

Workflow and Pathway Visualizations

The following diagrams illustrate the safe handling workflow for this compound and its role in the Fmoc-SPPS cycle.

Caption: A logical workflow for the safe handling of this compound.

Caption: The cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

References

Solubility Profile of Fmoc-Inp-OH in Common Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of N-α-Fmoc-isonipecotic acid (Fmoc-Inp-OH), a key building block in peptide synthesis and drug discovery. Understanding the solubility of this reagent is critical for optimizing reaction conditions, ensuring efficient coupling, and preventing aggregation, thereby improving the yield and purity of synthetic peptides and other molecules. This document compiles available solubility data, presents a detailed experimental protocol for determining solubility, and discusses the general principles governing the solubility of Fmoc-protected amino acids.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is primarily governed by the physicochemical properties of the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. The Fmoc group generally imparts good solubility in many organic solvents. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are widely used in solid-phase peptide synthesis (SPPS) due to their excellent ability to dissolve Fmoc-amino acids and swell the resin support.[1][2] However, the specific structure of the amino acid derivative, in this case, isonipecotic acid, will ultimately determine its solubility profile in various solvents.

It is important to note that the abbreviation "Inp" can sometimes refer to Indoline-2-carboxylic acid. This guide focuses on Fmoc-Isonipecotic acid (1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid) as it is a more common reagent in this context and for which solubility information was found.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound across a wide range of solvents is not extensively published. The following table summarizes the available quantitative and qualitative data. Researchers are strongly encouraged to determine solubility empirically for their specific applications and conditions.

| Solvent | Chemical Formula | Solvent Type | Molar Concentration (M) | Qualitative Solubility | Notes |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 0.5 | Clearly Soluble | The most common solvent for SPPS; Fmoc-amino acids are generally very soluble.[1][3] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Not Published | Highly Soluble (Expected) | Often interchangeable with DMF in SPPS protocols.[3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Not Published | Highly Soluble (Expected) | A strong solvent, though less common as the primary solvent for coupling reactions in SPPS.[4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Not Published | Limited Solubility (Expected) | Generally a poor solvent for Fmoc-amino acids due to its lower polarity.[4] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Not Published | Limited to Moderate Solubility (Expected) | Used in some "green" SPPS protocols, but may have lower solvating power than DMF or NMP.[1] |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Not Published | Limited to Moderate Solubility (Expected) | More commonly used in purification (RP-HPLC) than for coupling reactions.[1] |

| Water | H₂O | Polar Protic | Not Published | Insoluble (Expected) | The hydrophobic Fmoc group significantly reduces aqueous solubility.[5] |

Experimental Protocols: Solubility Determination (Shake-Flask Method)

For researchers requiring precise solubility data, the shake-flask method is a widely accepted technique for determining equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the minimum time required to reach a plateau in concentration.[1]

-

Sample Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Sample Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Analyze the diluted sample and the standard solutions by HPLC. The concentration of this compound in the saturated solution can be determined from the calibration curve.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Mandatory Visualization

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

References

An In-Depth Technical Guide to Non-Proteinogenic Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Limitations of Natural Peptides

Peptides are promising therapeutic agents due to their high specificity and low toxicity. However, their application is often limited by poor metabolic stability, low cell permeability, and a short in vivo half-life. The incorporation of non-proteinogenic amino acids (NPAAs)—amino acids not found in the 20 common protein-building blocks—has emerged as a powerful strategy to overcome these limitations. By introducing NPAAs, researchers can precisely modulate the physicochemical properties of peptides, enhancing their stability, potency, and bioavailability.[1][2] This guide provides a comprehensive overview of the use of NPAAs in peptide design, including detailed experimental protocols and quantitative data to inform the development of next-generation peptide therapeutics.

Non-proteinogenic amino acids offer a vast chemical diversity that can be leveraged to improve the drug-like properties of peptides.[3] These modifications can range from simple changes in stereochemistry to the introduction of novel side chains and backbone structures. The strategic incorporation of NPAAs can lead to peptides with enhanced resistance to enzymatic degradation, improved conformational stability, and optimized receptor binding interactions.[4]

Key Classes of Non-Proteinogenic Amino Acids and Their Impact

The strategic incorporation of different classes of NPAAs can impart specific, desirable characteristics to a peptide therapeutic.

D-Amino Acids: Enhancing Proteolytic Stability

The substitution of naturally occurring L-amino acids with their D-enantiomers is a fundamental and highly effective strategy to increase a peptide's resistance to proteolysis.[5] Proteolytic enzymes are stereospecific and primarily recognize L-amino acids, making peptides with D-amino acids poor substrates for these enzymes.[5] This increased stability translates to a longer in vivo half-life.[6]

α-Aminoisobutyric Acid (Aib): Inducing Helical Conformations

α-Aminoisobutyric acid (Aib) is an achiral amino acid with two methyl groups on its α-carbon. This unique structure restricts the conformational freedom of the peptide backbone, promoting the formation of stable helical structures like α-helices and 3₁₀-helices.[7] This pre-organization into a helical structure can enhance binding affinity to the target receptor and also contributes to proteolytic resistance.[8]

β-Amino Acids: Expanding Structural Diversity and Stability

β-amino acids contain an additional carbon atom in their backbone compared to α-amino acids. This seemingly small change leads to a profound impact on the peptide's secondary structure and proteolytic stability.[9][10] Peptides composed of β-amino acids, or α/β-hybrid peptides, can adopt unique helical and sheet-like structures not accessible to natural peptides.[11] Importantly, β-peptides are highly resistant to degradation by proteases.[12][13][14]

N-Methylated Amino Acids: Improving Permeability and Bioavailability

N-methylation involves the addition of a methyl group to the amide nitrogen of the peptide backbone. This modification disrupts hydrogen bonding networks and can increase the lipophilicity of the peptide, which often leads to improved cell permeability and oral bioavailability.[11][15][16] N-methylation can also confer resistance to proteolysis.[15]

Quantitative Data on the Impact of Non-Proteinogenic Amino Acids

The following tables summarize quantitative data from various studies, highlighting the significant improvements in stability, potency, and permeability that can be achieved through the incorporation of NPAAs.

Table 1: Proteolytic Stability of Peptides with Non-Proteinogenic Amino Acids